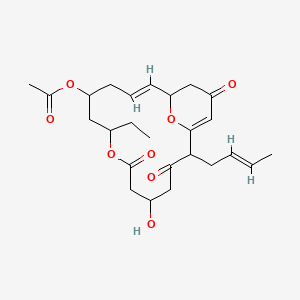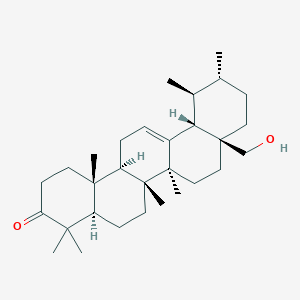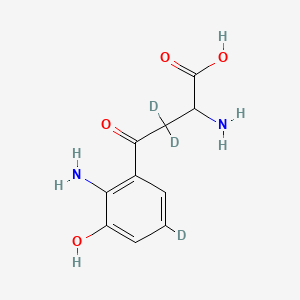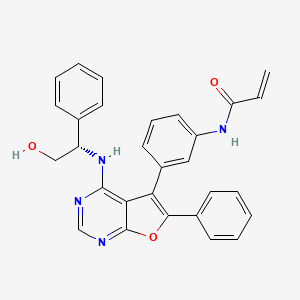
TRAP-6 amide (TFA)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TRAP-6 amide (TFA) is a synthetic peptide fragment known as Thrombin Receptor Activating Peptide. It functions as a potent agonist for the protease-activated receptor 1 (PAR-1), which is involved in platelet aggregation and other cellular processes. This compound is widely used in scientific research to study platelet behavior, coagulation, and related mechanisms .
準備方法
Synthetic Routes and Reaction Conditions
TRAP-6 amide (TFA) is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The peptide is then cleaved from the resin and deprotected to yield the final product. The synthesis typically involves the use of reagents such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) for coupling reactions, and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods
While specific industrial production methods for TRAP-6 amide (TFA) are not widely documented, the general principles of large-scale peptide synthesis apply. These include optimizing reaction conditions, using automated peptide synthesizers, and employing high-performance liquid chromatography (HPLC) for purification .
化学反応の分析
Types of Reactions
TRAP-6 amide (TFA) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), N-hydroxybenzotriazole (HOBt)
Deprotection Reagents: Trifluoroacetic acid (TFA)
Purification: High-performance liquid chromatography (HPLC)
Major Products
The major product of the synthesis is TRAP-6 amide (TFA) itself. During the synthesis, intermediate protected peptides are formed, which are subsequently deprotected to yield the final product .
科学的研究の応用
TRAP-6 amide (TFA) has a wide range of applications in scientific research:
Platelet Aggregation Studies: It is used to investigate platelet-dependent pro-coagulant activity and thrombin-initiated aggregation
Coagulation Research: It helps in understanding the mechanisms of platelet aggregation and coagulation processes
Pharmacological Studies: It serves as a positive control in studies involving anti-platelet drugs.
Cell Signaling Research: It is used to study the activation of intracellular signaling pathways related to PAR-1.
作用機序
TRAP-6 amide (TFA) exerts its effects by binding to and activating the protease-activated receptor 1 (PAR-1) on the surface of platelets. This activation triggers a cascade of intracellular signaling pathways, leading to platelet aggregation, structural changes, and degranulation. The key molecular targets involved include G-proteins and downstream effectors such as phospholipase C (PLC) and protein kinase C (PKC) .
類似化合物との比較
Similar Compounds
SFLLRN-NH2: Another thrombin receptor activating peptide with similar functions.
TFLLR-NH2: A peptide that also activates PAR-1 but with different potency and efficacy.
Uniqueness
TRAP-6 amide (TFA) is unique due to its high potency and ability to induce irreversible platelet aggregation. Its specific sequence and structure make it a valuable tool for studying platelet behavior and coagulation mechanisms .
特性
分子式 |
C36H57F3N10O11 |
|---|---|
分子量 |
862.9 g/mol |
IUPAC名 |
(3S)-4-amino-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C34H56N10O9.C2HF3O2/c1-18(2)13-24(31(51)40-22(11-8-12-39-34(37)38)30(50)41-23(28(36)48)16-27(46)47)43-32(52)25(14-19(3)4)44-33(53)26(42-29(49)21(35)17-45)15-20-9-6-5-7-10-20;3-2(4,5)1(6)7/h5-7,9-10,18-19,21-26,45H,8,11-17,35H2,1-4H3,(H2,36,48)(H,40,51)(H,41,50)(H,42,49)(H,43,52)(H,44,53)(H,46,47)(H4,37,38,39);(H,6,7)/t21-,22-,23-,24-,25-,26-;/m0./s1 |
InChIキー |
FCJXDDFURZKDIN-POCCEKOUSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O |
正規SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-nitro-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)phenyl]methanesulfonamide](/img/structure/B12420524.png)
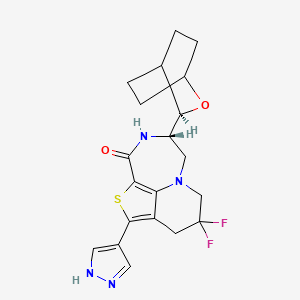

![(2S,3S,4S,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol;(2R,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B12420541.png)



